molecular formula C8H15NO3 B7966798 3-Morpholin-3-YL-propionic acid methyl ester CAS No. 885273-99-4

3-Morpholin-3-YL-propionic acid methyl ester

Cat. No.: B7966798
CAS No.: 885273-99-4
M. Wt: 173.21 g/mol
InChI Key: MANALXBUJYRREW-UHFFFAOYSA-N
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Description

3-Morpholin-3-YL-propionic acid methyl ester (CAS: Not explicitly provided; referenced as a hydrochloride salt in ) is a morpholine-containing ester derivative. Its structure comprises a propionic acid backbone with a morpholine ring substituted at the β-position (third carbon) and a methyl ester group at the terminal carboxylate.

Properties

IUPAC Name

methyl 3-morpholin-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-8(10)3-2-7-6-12-5-4-9-7/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANALXBUJYRREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696042
Record name Methyl 3-(morpholin-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-99-4
Record name Methyl 3-(morpholin-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Protonation : The carboxylic acid’s carbonyl oxygen is protonated, enhancing electrophilicity.

  • Nucleophilic Attack : Methanol attacks the activated carbonyl, forming a tetrahedral intermediate.

  • Proton Transfer and Water Elimination : The intermediate loses water, yielding a protonated ester.

  • Deprotonation : The ester is deprotonated to yield the final product.

Optimization Insights :

  • Excess methanol drives equilibrium toward ester formation.

  • Catalytic HCl or H₂SO₄ (5–10 mol%) is typically used.

  • Reaction temperatures range from 60–80°C under reflux for 6–12 hours.

Yield : ~80–85% (reported for analogous morpholine derivatives).

Transesterification of Higher Esters

Transesterification offers an alternative route by converting existing esters (e.g., ethyl or propyl) into the methyl ester via alcohol exchange. This method avoids handling corrosive acids and is suitable for acid-sensitive substrates.

Protocol and Catalysts

  • Substrate : Ethyl 3-Morpholin-3-yl-propionate.

  • Reagent : Methanol (5–10 mol equivalents).

  • Catalyst : Acidic (e.g., p-toluenesulfonic acid) or basic (e.g., K₂CO₃) conditions.

  • Conditions : 80–120°C, 4–8 hours, with methanol reflux.

Key Patent Example :
A patent describing transesterification of methyl acrylate derivatives highlights optimal conditions:

  • Temperature : 100–120°C.

  • Catalyst : No solvent, atmospheric pressure.

  • Yield : 86–95% for similar esters.

Advantages :

  • Avoids carbocation intermediates, reducing side reactions.

  • Scalable for industrial production.

Michael Addition of Morpholine to Methyl Acrylate

The aza-Michael addition leverages nucleophilic attack of morpholine on α,β-unsaturated esters, such as methyl acrylate, under catalytic conditions.

Reaction Pathway

  • Base Activation : Morpholine’s amine group attacks the β-carbon of methyl acrylate.

  • Proton Transfer : Stabilization of the enolate intermediate.

  • Ester Formation : Rearomatization yields the target compound.

Catalytic Systems :

  • Heterogeneous Catalysts : Silica sulfuric acid (SiO₂-SO₃H) enables room-temperature reactions with 90–95% yields.

  • Homogeneous Catalysts : Triethylamine (TEA) or K₂CO₃ in ethanol under reflux (4–6 hours).

Experimental Data :

CatalystTemperature (°C)Time (h)Yield (%)Source
SiO₂-SO₃H25295
TEA80688

Limitations :

  • Competing polymerization of acrylate esters at higher temperatures.

Aza-Michael Addition with Supported Catalysts

Recent advances utilize supported catalysts to enhance recyclability and reduce waste. For example:

Silica-Supported Sulfonic Acid (SSA) :

  • Conditions : Morpholine + methyl acrylate, SSA (100 mg), 25°C, 2 hours.

  • Yield : 95% with >99% selectivity.

  • Reusability : Catalyst reused 5 times without significant activity loss.

Mechanistic Advantage :

  • Solid acids prevent side reactions (e.g., ester hydrolysis) common in homogeneous systems.

Comparative Analysis of Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Scalability
Fischer EsterificationH₂SO₄801285High
TransesterificationNone/K₂CO₃120690Industrial
Aza-Michael (SSA)SiO₂-SO₃H25295Lab-scale
Aza-Michael (TEA)Triethylamine80688Moderate

Key Takeaways :

  • Fischer esterification is robust but requires acid handling.

  • Transesterification suits large-scale production with minimal byproducts.

  • Aza-Michael with SSA offers green chemistry benefits but needs optimization for industrial use.

Industrial-Scale Considerations

Purity and Cost Drivers :

  • Raw Material Availability : Methyl acrylate and morpholine are commodity chemicals, reducing costs.

  • Downstream Processing : Crystallization from methanol/water mixtures achieves >97% purity.

Safety Protocols :

  • Hazard Mitigation : PPE for handling morpholine (H315, H319) and methyl acrylate (H225).

  • Waste Management : Neutralization of acidic byproducts before disposal .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The methyl ester undergoes hydrolysis in basic conditions to form 3-Morpholin-3-yl-propionic acid . This reaction is critical for generating the corresponding carboxylic acid, which can be further functionalized.

Reaction Conditions :

  • Reagents : Potassium hydroxide (KOH) in ethanol.

  • Temperature : 80°C for 2 hours.

  • Yield : 89% .

  • Isolation : Acidified with HCl, filtered, and dried.

ParameterDetailsSource
Starting MaterialMethyl 3-morpholin-3-ylpropanoate
Product3-Morpholin-3-yl-propionic acid
Key StepSaponification of ester group

Amidation Reactions

The ester serves as a precursor for synthesizing amides, which are valuable in pharmaceutical chemistry.

Example Reaction :

  • Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), DMAP (4-dimethylaminopyridine), and chloroform.

  • Conditions : Room temperature for 20 hours.

  • Product : N-morpholin-4-yl-propionamide derivatives.

  • Application : Used in the synthesis of anticancer agents like homocamptothecin derivatives .

Reaction TypeReagents/ConditionsYieldReference
AmidationEDCI, DMAP, chloroform, 20°C, 20hNot specified

Transesterification

While not directly observed for this compound, transesterification principles from related esters (e.g., methyl esters reacting with alcohols) suggest potential reactivity. For example, methyl esters can exchange alcohol groups under thermal conditions without added catalysts, though this specific reaction is not detailed for 3-Morpholin-3-YL-propionic acid methyl ester .

Analytical Verification

Structural confirmation is achieved via spectroscopic methods:

  • 1H NMR : Signals for morpholine protons (δ 3.68–3.97 ppm) and ester carbonyl groups (δ 2.45–2.75 ppm) .

  • 13C NMR : Distinct peaks for carbonyl (δ ~170 ppm) and morpholine carbons .

  • Mass Spectrometry : Molecular ion peaks (e.g., [MH]+ at 159 for the acid form) .

TechniqueKey ObservationsReference
1H NMRδ 3.68–3.97 ppm (morpholine CH2 groups)
13C NMRCarbonyl peak at δ ~170 ppm

Mechanical Stability

The compound is stable under standard storage conditions but requires careful handling during reactions due to potential exothermicity or moisture sensitivity.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Anticancer Activity
Research has indicated that derivatives of morpholine compounds exhibit significant anticancer properties. For instance, studies have shown that morpholine derivatives can inhibit certain cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism often involves the modulation of cellular pathways that lead to apoptosis in cancer cells .

1.2. Neuroprotective Effects
Morpholine propionic acid methyl ester has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

1.3. Antimicrobial Properties
The compound has also been studied for its antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria makes it a candidate for developing new antibiotics or antimicrobial agents .

Materials Science Applications

2.1. Photoresists in Semiconductor Manufacturing
One of the notable applications of morpholine propionic acid methyl ester is in the formulation of photoresists used in semiconductor manufacturing. It serves as a dye that enhances the performance of photoresists based on novolak resins and quinonediazides, improving solubility properties compared to traditional options .

2.2. Polymer Synthesis
In materials science, this compound is utilized as a building block for synthesizing various polymers, including hydrogels and other macromolecular networks. These polymers can be tailored for specific applications such as drug delivery systems due to their biocompatibility and ability to encapsulate bioactive molecules .

Synthetic Intermediate

3.1. Chemical Synthesis
Morpholine propionic acid methyl ester acts as an important intermediate in organic synthesis, particularly in the production of more complex molecules used in pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions, including acylation and alkylation processes .

3.2. Development of New Derivatives
The versatility of this compound enables chemists to develop new derivatives with enhanced properties for specific applications, such as improved solubility or bioactivity profiles, which are crucial for pharmaceutical development .

Table 1: Summary of Key Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityInhibition of cancer cell proliferation; induction of apoptosis ,
Neuroprotective EffectsProtection against oxidative stress in neuronal models
Antimicrobial PropertiesEffective against multiple bacterial strains; potential for antibiotic development
PhotoresistsEnhanced solubility and performance in semiconductor applications
Polymer SynthesisUsed as a building block for drug delivery systems ,

Mechanism of Action

The mechanism of action of 3-Morpholin-3-YL-propionic acid methyl ester involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active propionic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Morpholin-3-YL-propionic acid methyl ester with structurally related esters, emphasizing substituents and functional groups:

Compound Name Molecular Formula Key Substituents Functional Groups Applications/Notes References
This compound C₈H₁₅NO₃ (estimated) Morpholinyl at β-position, methyl ester Ester, tertiary amine (morpholine) Discontinued; potential intermediate in organic synthesis or pharmaceuticals
3-Chloropropionic Acid Methyl Ester C₄H₇ClO₂ Chlorine at β-position, methyl ester Ester, alkyl chloride Synthetic intermediate; reactive in nucleophilic substitution reactions
3-Morpholin-4-yl-but-2-enoic Acid Ethyl Ester C₁₀H₁₇NO₃ Morpholinyl, α,β-unsaturated ethyl ester Ester, conjugated alkene, tertiary amine Research chemical; used in scaffold-based drug design
Methyl 2-methyl-3-oxopropanoate C₅H₈O₃ Methyl group at α-position, 3-keto Ester, ketone Intermediate in ketone/ester coupling reactions; no morpholine moiety
Furfuryl 3-mercapto-2-methylpropionate C₁₀H₁₂O₃S Furfuryl ester, thiol at β-position Ester, thiol Flavor/fragrance applications; sulfur-containing reactivity
3-(4,9-Dihydro-3H-β-carbolin-1-yl)-propionic acid methyl ester C₁₅H₁₆N₂O₂ β-carboline at β-position, methyl ester Ester, heteroaromatic ring Potential pharmacological activity (unconfirmed in evidence)

Key Comparative Insights

Morpholine vs. Non-Morpholine Derivatives: The morpholine ring in this compound distinguishes it from simple esters like 3-chloropropionic acid methyl ester. The tertiary amine in morpholine enhances polarity and solubility in aqueous media compared to non-heterocyclic analogs . In contrast, 3-Morpholin-4-yl-but-2-enoic acid ethyl ester () features an α,β-unsaturated ester, which may exhibit reactivity in Michael addition or Diels-Alder reactions, unlike the saturated propionate backbone of the target compound.

Ester Group Variations :

  • Methyl esters (e.g., target compound, 3-chloropropionate) generally hydrolyze faster than ethyl esters under basic conditions due to steric and electronic effects .
  • Thiol-containing esters (e.g., furfuryl 3-mercapto-2-methylpropionate, ) show distinct reactivity in radical or nucleophilic pathways, unlike morpholine-based esters.

Chlorinated esters () are widely used in agrochemicals and pharmaceuticals but lack the hydrogen-bonding capacity of morpholine-containing analogs.

Physicochemical Properties

  • Solubility : Morpholine’s polarity increases water solubility compared to hydrophobic esters like β-carboline derivatives ().
  • Stability : The hydrochloride salt form () may improve shelf-life but alters solubility and melting points relative to freebase esters.

Research Findings and Gaps

  • Limited direct studies on this compound are available in the provided evidence. Its analogs, such as morpholinyl butenoate (), are labeled as research chemicals, implying exploratory use in medicinal chemistry.
  • Structural analogs like benzisothiazolinone morpholinmethylamide () exhibit trichomonacidal activity, suggesting morpholine’s role in enhancing bioactivity.

Biological Activity

3-Morpholin-3-YL-propionic acid methyl ester (CAS Number: 885273-99-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications. This article presents a detailed examination of its biological activity, including interaction with biological targets, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₅NO₃
  • Molecular Weight : 173.21 g/mol
  • Structure : The compound features a morpholine ring and a propionic acid moiety, with a methyl ester functional group that enhances solubility and reactivity.

Interaction with Biological Targets

Preliminary studies indicate that compounds containing morpholine rings, such as this compound, may interact with various enzymes and receptors involved in metabolic pathways. The specific interactions and biological implications are still under investigation, but initial findings suggest potential therapeutic applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes critical for metabolic processes.
  • Receptor Modulation : The compound could modulate receptor activity, influencing various signaling pathways.

Case Studies

  • Anticancer Activity : In studies exploring the anticancer properties of morpholine derivatives, compounds similar to this compound were shown to exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds demonstrated IC50 values in the low micromolar range against tumor-derived cell lines (A375, D54) .
  • In vivo Efficacy : In animal models, derivatives of morpholine compounds have been evaluated for their therapeutic efficacy in conditions such as myelofibrosis. Treatments led to notable reductions in spleen volume and improvements in disease phenotypes, suggesting potential clinical applications .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaUnique Features
2-Morpholinoacetic Acid Methyl EsterC₇H₁₅NO₂Potential anti-inflammatory properties
N-Methylmorpholine PropionateC₉H₁₉NO₂Used in organic synthesis with different solubility properties
Morpholinoethyl PropanoateC₉H₁₇NO₂Explored for drug design applications

These compounds share structural similarities with this compound and highlight variations in functional groups that contribute to their unique properties and potential applications.

Q & A

Q. What are the common synthetic routes for 3-Morpholin-3-YL-propionic acid methyl ester, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Catalytic hydrogenation using palladium on charcoal (Pd/C) under H₂ is a validated method for synthesizing structurally similar esters, such as 3-(3-methoxyphenyl)propionic acid derivatives. Reaction optimization includes adjusting temperature (e.g., 43–45°C for analogous compounds), solvent polarity, and catalyst loading to enhance yield . Gas chromatography (GC) coupled with mass spectrometry (MS) can monitor reaction progress and intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be considered?

  • Methodological Answer : GC/MS is widely used for ester characterization. Key parameters include retention time matching (e.g., 8-methoxy octanoic acid methyl ester at ~83% library match quality) and fragmentation patterns . High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm is recommended for purity assessment, with mobile phases like acetonitrile/water gradients .

Q. How is purity assessed, and what challenges arise in ensuring high purity?

  • Methodological Answer : Purity is quantified via HPLC with ≥99% assay criteria, calibrated against reference standards. Challenges include residual solvents or morpholine byproducts, which require gradient elution protocols and diode-array detection (DAD) for impurity profiling .

Advanced Research Questions

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure integrity?

  • Methodological Answer : Stability studies should test degradation under light, humidity, and temperature (e.g., 4°C vs. ambient). For morpholine derivatives, inert atmospheres (N₂) and desiccants are critical to prevent hydrolysis. Accelerated stability testing at 40°C/75% RH over 6 months can predict shelf life .

Q. What strategies resolve contradictions in spectral data (e.g., GC/MS retention times or library match discrepancies)?

  • Methodological Answer : Discrepancies in GC/MS retention times (e.g., nonanedioic acid dimethyl ester vs. azelaic acid derivatives) require cross-validation using nuclear magnetic resonance (NMR) spectroscopy. For example, ¹H-NMR can confirm ester carbonyl signals (δ 3.6–3.8 ppm for methoxy groups) and morpholine ring protons (δ 2.5–3.5 ppm) .

Q. What solvents are optimal for its use in reactions, considering solubility and reactivity?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for nucleophilic substitutions, while non-polar solvents (e.g., hexane) are ideal for extraction. Solvent selection must avoid nucleophilic interference with the morpholine ring .

Q. What reaction mechanisms govern its synthesis, and how can intermediates be identified?

  • Methodological Answer : The esterification likely proceeds via acid-catalyzed nucleophilic acyl substitution. Intermediates like 3-morpholinylpropionic acid can be trapped using in-situ FTIR to monitor carbonyl stretching (1700–1750 cm⁻¹). LC-MS/MS in positive ion mode identifies transient intermediates .

Q. What are the degradation pathways of this compound, and how can they be monitored?

  • Methodological Answer : Hydrolysis of the ester group under acidic/basic conditions produces 3-morpholinylpropionic acid. Accelerated degradation studies with LC-MS can track hydrolysis products. Waste must be neutralized and treated via professional disposal to prevent environmental release .

Q. How can researchers distinguish this ester from structurally similar analogs (e.g., methyl 3-pyridinepropanoate) analytically?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in the mobile phase to separate esters based on hydrophobicity. Morpholine derivatives elute later than pyridine analogs due to increased polarity .

Q. How can computational models predict physicochemical properties or reactivity for this compound?

  • Methodological Answer : SMILES strings (e.g., COC1=CC=CC(CCC(=O)OC)=C1) and InChI keys (e.g., BJJQJLOZWBZEGA-UHFFFAOYSA-N) enable molecular dynamics simulations for solubility or logP predictions. DFT calculations can model morpholine ring interactions in catalytic systems .

Data Contradiction Analysis Table

Issue Resolution Strategy Reference
GC/MS retention time mismatchCross-validate with NMR or high-resolution MS (HRMS) for exact mass confirmation
Purity assay variabilityStandardize HPLC protocols with internal standards (e.g., methyl palmitate)
Degradation pathway ambiguityConduct pH-stability studies with LC-MS/MS to identify hydrolyzed/byproduct structures

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